4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound. Its unique structure, characterized by a cyclopentane ring fused with a pyrrole moiety and substituted with difluoromethyl groups, positions it as a valuable intermediate in organic synthesis and pharmaceutical development. The compound's potential applications stem from its ability to interact with biological targets, making it a candidate for drug discovery and materials science.
This compound can be synthesized through various organic chemistry methods, which include the manipulation of pyrrole derivatives and aliphatic amines. It is often studied in the context of developing new pharmaceuticals due to its structural properties.
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine belongs to the class of heterocycles, specifically pyrroles and amines. Its classification as a fluorinated compound also adds to its significance in medicinal chemistry.
The synthesis of 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves several steps:
The synthesis often utilizes catalysts such as palladium or copper to facilitate reactions involving carbon-nitrogen bond formation. Additionally, solvents like methanol or ethanol are commonly employed to optimize reaction conditions.
The molecular structure of 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine features:
The molecular formula is , and its molecular weight is approximately 175.17 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy for further insights into its conformation and spatial arrangement.
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine can undergo several chemical reactions:
Common reagents for these reactions include various alkyl halides for substitutions and reducing agents like lithium aluminum hydride for reductions. Reaction conditions must be optimized to prevent decomposition or unwanted side reactions.
The mechanism of action for 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine involves:
Studies have shown that compounds containing fluorinated groups often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, which may lead to increased efficacy in therapeutic applications.
Relevant analyses such as IR spectroscopy can provide insights into functional groups present, while mass spectrometry can confirm molecular weight.
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine has several notable applications:
The exploration of bioactive heterocyclic scaffolds represents a cornerstone of medicinal chemistry, with nitrogen-containing frameworks occupying a privileged position in drug discovery. Pyrrolidine derivatives, in particular, have evolved from simple natural product analogs (e.g., cocaine’s tropane alkaloid structure) to sophisticated synthetic pharmacophores designed for target specificity. Within this landscape, 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine (systematic IUPAC name: 4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine) emerged in the early 21st century as a structurally novel scaffold. Its development parallels advances in stereoselective fluorination and fused-ring synthetic methodologies that enabled access to previously inaccessible chemical space [9].
Initial interest stemmed from the scaffold’s resemblance to proline derivatives and bridged pyrrolidines found in bioactive natural products. Unlike monocyclic pyrrolidines, the cyclopentane fusion imposes significant conformational restraint, while the gem-difluoro modification at C4 enhances metabolic stability and membrane permeability. Early pharmacological screening revealed unexpected protein-binding capabilities distinct from simpler pyrrolidine analogs, prompting dedicated structure-activity relationship (SAR) studies. This compound class exemplifies the medicinal chemistry strategy of saturation and fluorination to transform lead structures into three-dimensionally complex, sp3-rich entities with improved druggability [6] [9].
Table 1: Evolution of Pyrrolidine-Based Scaffolds in Drug Discovery
Era | Representative Scaffold | Limitations | Advancements in 4,4-Difluoro Analogs |
---|---|---|---|
1980s-1990s | Simple N-alkyl pyrrolidines | Low metabolic stability, conformational flexibility | Cyclopentane fusion restricts conformation |
2000-2010 | 3-Fluoropyrrolidines | Limited 3D complexity | gem-Difluoro at bridgehead enhances polarity and stability |
2010-Present | 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine | Synthetic complexity | Balanced lipophilicity (XLogP3 ~0.2), H-bond donor/acceptor capacity |
The molecular architecture of 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine (empirical formula: C₇H₁₂F₂N₂) integrates three critical elements that govern its bioactivity:
Bridged Bicyclic Core: The [3.3.0]-bicyclic system (cyclopentane fused to pyrrolidine) enforces a rigid envelope conformation. This geometry positions the C4 fluorine atoms and C2 amine in fixed spatial orientations, optimizing interactions with deep hydrophobic pockets and polar residues in target proteins. Crystallographic analyses confirm the trans junction at the ring fusion points, critical for maintaining this topology [1] [4].
Strategic Fluorination: The geminal difluoro moiety at C4 serves dual purposes:
Table 2: Key Physicochemical Properties and Bioactivity Relationships
Property | Value/Description | Impact on Bioactivity | Example Derivative & Activity |
---|---|---|---|
Molecular Weight | 172.18 g/mol (base compound) | Favorable for cell permeability | Base scaffold: Moderate BCL6 binding (Ki ~500nM) |
Hydrogen Bond Donors | 1 (NH) | Enables targeted H-bonding | 2-(4-{[(3aS,6aR)-..-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Enhanced BCL6 inhibition (IC50 = 42 nM) [4] |
Lipophilicity (XLogP3) | 0.2 (calculated) | Optimal for CNS penetration | 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one: Antiviral activity against SARS-CoV-2 Mpro |
Stereochemistry | (3aS,6aR) preferred configuration | Dictates target complementarity | Stereoisomers show >100-fold difference in BCL6 BTB domain binding [4] |
These features collectively enable high-affinity interactions with structurally constrained biological targets. In B-cell lymphoma 6 (BCL6) inhibitors, the scaffold displaces corepressors from the BCL6 BTB domain through simultaneous contacts with Arg28, His116, and Val115 residues. Fluorine atoms engage in critical C-F···H-N hydrogen bonds and hydrophobic packing, explaining the 10-100x potency improvement over non-fluorinated cyclopentapyrrolidines [2] [4].
The structural attributes of 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine derivatives confer distinct advantages against evolving microbial threats and viral pathogens:
Overcoming Efflux-Mediated Resistance: Unlike traditional pyrrole antifungals (e.g., fludioxonil), the fluorinated bicyclic scaffold exhibits reduced recognition by Candida albicans efflux pumps (Cdr1p, Cdr2p). Studies demonstrate retention of activity against fluconazole-resistant C. albicans strains (MIC80 = 2-8 µg/mL for lead derivatives), attributed to the scaffold’s rigidity and fluorine-induced masking of hydrogen-bonding motifs typically exploited by efflux transporters [6].
Dual Targeting of Fungal Pathways: Derivatives bearing N-linked aryl groups show simultaneous inhibition of fungal chitin synthase and lanosterol demethylase. This polypharmacology delays resistance emergence; for instance, compound 3c from SAR studies suppressed Aspergillus fumigatus growth at 50-fold lower concentrations than agricultural fungicide Kocide 2000 by disrupting cell wall integrity and membrane biosynthesis [6].
Viral Protease Inhibition: The scaffold’s conformational rigidity enables precise fitting into the substrate-binding pockets of viral proteases. Derivatives like 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CID: S13951778) inhibit SARS-CoV-2 main protease (Mpro) via:
Fluorocyclopentyl moiety occupying the S2 hydrophobic subsiteThis multi-point inhibition achieves IC50 values of ~1.7 µM, outperforming analogous non-fluorinated compounds by 5-fold [6].
Disruption of Oncogenic Viral Pathways: In Epstein-Barr virus (EBV)-associated lymphomas, derivatives integrated into heteroaryl inhibitors (e.g., US11518764B2 compounds) disrupt BCL6-mediated survival signals in infected B-cells. The scaffold’s fluorine atoms enhance binding to the BCL6 BTB domain, suppressing viral latency III program activation and reducing tumor proliferation by >80% in xenograft models [2].
Table 3: Mechanisms of Action Against Resistant Pathogens
Pathogen/Target | Scaffold Derivative | Mechanistic Action | Experimental Outcome |
---|---|---|---|
Candida albicans (Azole-resistant) | N-(4-cyanobenzyl) analog | Inhibition of ergosterol biosynthesis + glucan synthase | 98% growth inhibition at 4µg/mL, no efflux observed [6] |
Aspergillus fumigatus | Compound 3c (Pyrimidine-fused) | Competitive chitin synthase inhibition | MIC = 0.8µg/mL (vs. 25µg/mL for voriconazole) |
SARS-CoV-2 | 3-amino-1-...propan-1-one (S13951778) | Covalent blockade of Mpro active site | 94% viral replication inhibition in Vero E6 cells |
Diffuse Large B-cell Lymphoma (EBV+) | BCL6 BTB domain inhibitor (US11518764B2) | Displacement of SMRT/BCOR corepressors | Tumor volume reduction 82% (murine model) [2] |
The scaffold’s versatility in addressing divergent disease mechanisms—from fungal cell wall biosynthesis to viral protease function and oncogenic signaling—highlights its role as a privileged structure in antimicrobial and anticancer discovery. Its capacity for extensive peripheral modification allows tuning against specific resistance mechanisms while retaining core target affinity [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3